molecular formula C16H21Cl2NO3 B1468276 Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate CAS No. 1353504-65-0

Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B1468276
CAS No.: 1353504-65-0
M. Wt: 346.2 g/mol
InChI Key: HYWCYTNRBLVHMJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dichlorophenyl group, and a piperidine ring. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2,6-dichlorobenzaldehyde with tert-butyl piperidinecarboxylate under specific conditions to yield the desired product. The reaction is usually carried out in an anhydrous solvent such as 1,4-dioxane, with the addition of a base like sodium bicarbonate and an organic photocatalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The final product is often purified through recrystallization or column chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its applications in pharmacology.

  • Molecular Formula : C13_{13}H16_{16}Cl2_{2}N\O2_{2}
  • Molecular Weight : 285.18 g/mol
  • CAS Number : 143900-43-0

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the piperidine ring via cyclization.
  • Introduction of the tert-butyl and hydroxyl groups.
  • Halogenation to incorporate dichlorophenyl moiety.

Research indicates that this compound exhibits significant activity against various biological targets, including receptors and enzymes involved in neurodegenerative diseases and cancer.

Antitumor Activity

In studies involving breast cancer cell lines, compounds structurally related to this compound demonstrated antiproliferative effects. Notably, analogs showed increased activity against MDA-MB-231 cells, a model for triple-negative breast cancer (TNBC) .

Neuroprotective Effects

In neuropharmacological studies, this compound was evaluated for its protective effects against amyloid-beta (Aβ) toxicity in astrocytes. It was found to reduce levels of pro-inflammatory cytokines like TNF-α and mitigate oxidative stress markers .

Case Studies

  • Study on Neuroprotection : A study published in PMC demonstrated that compounds similar to this compound could protect astrocytes from Aβ-induced toxicity by modulating inflammatory pathways .
  • Anticancer Research : Another research highlighted the synthesis of analogs that improved binding affinity to Hsp90, a chaperone protein implicated in cancer progression. These analogs exhibited enhanced antiproliferative activity in various cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityReference
This compound143900-43-0Antitumor, Neuroprotective
Tert-butyl 4-hydroxy-3-(phenyl)carbamateNot AvailableAntiproliferative
Tert-butyl 3-hydroxypiperidine-1-carboxylic acidNot AvailableNeuroprotective

Properties

IUPAC Name

tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2NO3/c1-15(2,3)22-14(20)19-9-5-8-16(21,10-19)13-11(17)6-4-7-12(13)18/h4,6-7,21H,5,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWCYTNRBLVHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C2=C(C=CC=C2Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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